5-(Bromomethyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family, characterized by the presence of a bromomethyl group at the 5-position of the quinolin-2(1H)-one structure. It is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals.
The compound is primarily synthesized through bromination reactions involving quinolin-2(1H)-one derivatives. The synthesis methods have been documented in various patents and scientific literature, highlighting its relevance in pharmaceutical applications.
5-(Bromomethyl)quinolin-2(1H)-one is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It is also categorized under halogenated compounds because of the presence of a bromine atom.
The synthesis of 5-(Bromomethyl)quinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one or its derivatives. One common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is often conducted in inert solvents like carbon tetrachloride or chloroform at elevated temperatures to facilitate bromination .
In industrial settings, optimization of the bromination process is crucial for achieving high yields and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability. The typical reaction conditions include maintaining controlled temperatures and ensuring proper mixing to maximize the interaction between reactants .
5-(Bromomethyl)quinolin-2(1H)-one has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol. The structure features a quinoline ring with a carbonyl group and a bromomethyl substituent.
5-(Bromomethyl)quinolin-2(1H)-one can undergo various chemical reactions due to its reactive bromomethyl group. These include nucleophilic substitution reactions where nucleophiles can attack the carbon atom bonded to bromine, leading to the formation of new compounds.
The compound's reactivity can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, reactions in polar solvents may enhance nucleophilic attack on the bromomethyl group, while non-polar solvents could lead to different reactivity patterns .
The mechanism of action for 5-(Bromomethyl)quinolin-2(1H)-one varies depending on its application in medicinal chemistry. It may act through:
Covalent Modification: The bromomethyl group can form covalent bonds with nucleophilic residues in target proteins, potentially inhibiting their function.
Intercalation: The quinolinone core can intercalate into DNA, disrupting replication and transcription processes, which could be leveraged for therapeutic purposes .
This compound exhibits typical properties associated with halogenated organic compounds, including reactivity towards nucleophiles due to the electrophilic nature of the bromine atom . Its solubility characteristics may vary based on solvent polarity.
5-(Bromomethyl)quinolin-2(1H)-one has significant applications in scientific research, particularly in medicinal chemistry. It serves as an important intermediate in synthesizing various pharmaceuticals, including anti-gastroenteritic ulcer medications like rebamipide. Its ability to modify biological targets through covalent bonding makes it valuable for developing new therapeutic agents and studying biochemical processes .
The systematic IUPAC name 5-(Bromomethyl)quinolin-2(1H)-one (CAS No. 99465-09-5) precisely defines its molecular structure. Key identifiers include:
Table 1: Chemical Identifiers of 5-(Bromomethyl)quinolin-2(1H)-one
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 99465-09-5 | |
Molecular Formula | C₁₀H₈BrNO | |
Molecular Weight | 238.08 g/mol | |
Alternative Names | 5-Bromoquinolin-2(1H)-one; 5-Bromo-2-hydroxyquinoline | [7] |
Structurally, the molecule integrates two critical features:
The combination of an electron-deficient heterocycle with a reactive alkyl halide handle defines its primary role as a versatile electrophilic synthon for C-C and C-X bond formation [3] [9].
The synthetic exploration of quinolin-2(1H)-one derivatives has deep roots, driven initially by the antimalarial activity of 4-aminoquinolines like chloroquine [3]. Early synthetic efforts focused on substitutions around the pyridone ring (positions 1, 3, 4) and the benzenoid ring (positions 5, 6, 7, 8). The introduction of halogens, particularly bromine, became significant for several reasons:
The specific development of 5-(Bromomethyl)quinolin-2(1H)-one emerged more prominently as methodologies for the selective bromination of quinolinones advanced. Techniques like:
Its documented use as a synthetic precursor became prevalent in the late 20th and early 21st centuries, coinciding with the rise of fragment-based drug design (FBDD) and the need for versatile heterocyclic building blocks possessing orthogonal reactivity [3] [9].
The strategic value of 5-(Bromomethyl)quinolin-2(1H)-one lies in its dual reactivity profile, enabling diverse transformations crucial for constructing complex molecules:
5-(BrCH₂)-Quinolinone + Nu⁻ → 5-(Nu-CH₂)-Quinolinone + Br⁻
Common nucleophiles include:
5-(R₂N-CH₂)-Quinolinone
), pivotal for constructing pharmacophores present in kinase inhibitors or antimicrobial agents [4] [9]. 5-(RO-CH₂)-Quinolinone
, 5-(RCOO-CH₂)-Quinolinone
), useful linkers or prodrug moieties. 5-(RS-CH₂)-Quinolinone
), important for inhibitors targeting enzymes with cysteine residues or for modulating solubility [9]. 5-(R-CH₂)-Quinolinone
). Transition Metal-Catalyzed Cross-Coupling: The C-Br bond can participate in Pd(0) or Ni(0) catalyzed reactions like Suzuki-Miyaura coupling after conversion to an organometallic species (e.g., via halogen-metal exchange to generate an aryllithium or conversion to a stannane).
Building Block for Hybrid Molecules: Its primary application involves serving as a spacer or linker to tether the biologically active quinolin-2(1H)-one core to other pharmacophores via the bromomethyl group. This is fundamental in FBDD:
Anticancer Agents: Hybrids linking quinolinone to pyrimidine scaffolds via aminophenylsulfide linkers (synthesized using bromomethyl intermediates) show significant inhibition of lactate dehydrogenase A (hLDHA), a key enzyme in cancer metabolism (IC₅₀ < 20 μM) [9].
Antimicrobial Agents: Quinoline-triazole hybrids, synthesized via azide-alkyne cycloaddition using intermediates derived from 5-(azidomethyl)quinolinone (itself from 5-(bromomethyl) precursor), exhibit potent activity against M. tuberculosis and fungal pathogens like C. albicans and A. niger [4] [5]. Table 2 highlights representative biological activities of hybrids derived from bromomethylquinolinone intermediates.
Table 2: Biological Activities of Hybrid Molecules Derived from Bromomethylquinolinone Synthons
Hybrid Class | Target/Activity | Key Finding | Ref. |
---|---|---|---|
Pyrimidine-Quinolone (e.g., 25a, 25b, 35a) | Lactate Dehydrogenase A (hLDHA) Inhibitors | IC₅₀ < 20 μM; Potential for cancer & primary hyperoxaluria therapy | [9] |
Quinoline-Triazole | Antitubercular (M. tuberculosis H37Rv) | MIC values as low as 0.20 µg/mL (Superior to Pyrazinamide) | [5] |
Quinoline-Triazole | Antifungal (C. albicans, A. niger, A. flavus) | MIC values often lower than Fluconazole | [5] |
Quinoline-Hydrazone (Related analogues) | Anticancer (NCI-60 Panel) | Significant % inhibition across various cancer cell lines (e.g., Leukemia, Lung) | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7